molecular formula C6H4Br2N2O2 B1352729 2,5-Dibromo-4-nitroaniline CAS No. 25462-68-4

2,5-Dibromo-4-nitroaniline

Cat. No.: B1352729
CAS No.: 25462-68-4
M. Wt: 295.92 g/mol
InChI Key: KUASSBMCIQLDOH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2 . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-nitroaniline typically involves a multi-step process starting from 4-nitroaniline. The general steps include nitration, followed by bromination. The nitration step introduces the nitro group at the para position relative to the amino group on the benzene ring. The bromination step then introduces bromine atoms at the 2nd and 5th positions .

Industrial Production Methods

An organic solvent-free process has been developed for the preparation of this compound. This method involves the use of bromide-bromate salts in an aqueous acidic medium at ambient conditions . This green chemistry approach minimizes the use of hazardous solvents and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-nitroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Reduction: Formation of 2,5-dibromo-4-phenylenediamine.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

2,5-Dibromo-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-nitroaniline is unique due to the specific positioning of its bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2,5-dibromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSBMCIQLDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457049
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-68-4
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 ml of water are added, with due care, to 115 ml of concentrated sulphuric acid; the temperature rises to 70° C. 0.105 mole (46 g) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline are then added. The temperature is maintained at 70°-78° C. for 2 hours. The reaction mixture is poured into 1 kg of ice and water; the expected product precipitates. After filtration and washing to neutrality the product is recrystallized from 450 ml of ethanol. It melts at 178° C.
Name
2,5-dibromo-4-nitro-N-benzenesulphonylaniline
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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